3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid

Description

BenchChem offers high-quality 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

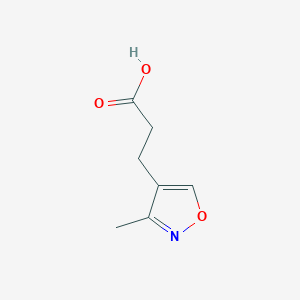

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-(3-methyl-1,2-oxazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

LRFLKXTYAOJFAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1,2-oxazol-4-yl propanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-Methyl-1,2-oxazol-4-yl propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. Given the scarcity of direct literature on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a comprehensive resource for researchers.

Molecular Profile and Physicochemical Properties

3-Methyl-1,2-oxazol-4-yl propanoic acid is a carboxylic acid derivative featuring a 3-methyl-1,2-oxazole (also known as 3-methylisoxazole) core. The propanoic acid moiety is attached at the 4-position of the isoxazole ring.

Chemical Structure and Molecular Formula

Based on its IUPAC name, the chemical structure can be determined, and from that, its molecular formula is derived as C₇H₉NO₃.

Diagram of the chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.

Caption: Chemical structure of 3-Methyl-1,2-oxazol-4-yl propanoic acid.

Molecular Weight

The molecular weight is a fundamental property for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₉NO₃ |

| Average Molecular Weight | 155.15 g/mol |

| Monoisotopic Mass | 155.05824 Da |

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the formation of the isoxazole ring from an appropriate acyclic precursor.

Retrosynthetic analysis for 3-Methyl-1,2-oxazol-4-yl propanoic acid.

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetyl-4-oxobutanoate (a β-keto ester)

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at 0-5 °C.

-

Addition of Reagent: Following the formation of the enolate, add ethyl 2-chloroacetate dropwise to the reaction mixture.

-

Reaction: The mixture is then refluxed for several hours to ensure the completion of the C-alkylation reaction.

-

Work-up: After cooling, the reaction mixture is poured into water and acidified. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester.

Step 2: Synthesis of 3-Methyl-1,2-oxazol-4-yl propanoic acid

-

Cyclocondensation: The crude ethyl 2-acetyl-4-oxobutanoate is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added.

-

Ring Formation: The mixture is heated to reflux for several hours. The reaction involves the initial formation of an oxime followed by intramolecular cyclization and dehydration to form the isoxazole ring.

-

Hydrolysis: The resulting ethyl ester of 3-methyl-1,2-oxazol-4-yl propanoic acid is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl).

-

Purification: The final product, 3-Methyl-1,2-oxazol-4-yl propanoic acid, can be purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be anticipated:

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group protons (CH ₃) on the isoxazole ring.- Two triplets for the methylene protons (-CH ₂-CH ₂-) of the propanoic acid side chain.- A broad singlet for the carboxylic acid proton (-COOH ). |

| ¹³C NMR | - A signal for the methyl carbon (C H₃).- Signals for the two methylene carbons (-C H₂-C H₂-).- A signal for the carboxylic acid carbon (C OOH).- Signals for the three carbons of the isoxazole ring. |

| FT-IR | - A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.- A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.- Characteristic bands for the C=N and C-O stretching of the isoxazole ring. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of COOH and cleavage of the propanoic acid side chain. |

Spectroscopic studies of various oxazole derivatives confirm the characteristic shifts and patterns that would be expected for the title compound[1][2][3][4].

Potential Applications in Drug Discovery

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[5][6][7][8][9] The incorporation of this heterocyclic motif can confer desirable physicochemical and pharmacokinetic properties to a molecule.

Bioisosteric Replacement

The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve metabolic stability and oral bioavailability.

Pharmacological Activities of Related Compounds

While the specific biological activity of 3-Methyl-1,2-oxazol-4-yl propanoic acid is not reported, the broader class of oxazole and isoxazole derivatives has demonstrated a wide range of pharmacological activities, including:

-

Antiviral: Oxazole-based compounds have shown promise as inhibitors of viral enzymes such as reverse transcriptase and protease, with activity against HIV and influenza viruses.[10]

-

Anticancer: Various oxazole derivatives have been investigated for their anticancer properties, targeting pathways such as signal transducer and activator of transcription 3 (STAT3) and tubulin polymerization.[8]

-

Anti-inflammatory and Analgesic: The isoxazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Antibacterial and Antifungal: Many synthetic and natural products containing the oxazole ring exhibit potent antimicrobial activity.[7][11]

The presence of both a heterocyclic ring and a carboxylic acid moiety in 3-Methyl-1,2-oxazol-4-yl propanoic acid makes it an interesting candidate for further investigation and as a building block in the synthesis of more complex bioactive molecules.[12][13]

Conclusion

3-Methyl-1,2-oxazol-4-yl propanoic acid represents a molecule of interest for chemical and pharmaceutical research. This guide has provided a comprehensive overview of its key properties, a plausible synthetic route, and its potential applications based on the well-documented importance of the isoxazole scaffold in drug discovery. The detailed protocols and characterization data serve as a foundational resource for scientists and researchers looking to explore the potential of this and related compounds.

References

-

Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][3]Dioxepino[5,6-d][1][2]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoi Spektroskopii, 89(6), 897.

- Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 158-163.

- Kateb, B. A. E., Elhag, M. A., Hussein, A. A., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Journal of Science Frontier Research Chemistry, 14(3).

- (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.

- (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- (2022, December 1). Core spectroscopy of oxazole. The Journal of Chemical Physics - AIP Publishing.

- (2020, May 29).

- (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.

- (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(3), 1-7.

- (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Drug Delivery and Therapeutics, 6(4), 84-93.

- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.

- (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

Sources

- 1. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 2. semanticscholar.org [semanticscholar.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benthamscience.com [benthamscience.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. ijcps.org [ijcps.org]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Bioactive Isoxazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The isoxazole ring (1,2-oxazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and capacity for diverse non-covalent interactions. Unlike its isomer oxazole (1,3-oxazole), the isoxazole moiety features a distinctive N–O bond that imparts specific physicochemical properties, including moderate basicity and the ability to act as a bioisostere for carboxylic acids, esters, and amide bonds.

This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of isoxazole derivatives. It moves beyond basic reviews to offer actionable protocols and mechanistic insights for researchers targeting oncology, infectious diseases, and CNS disorders.

Chemical Architecture & Pharmacophore Design

The Isoxazole Advantage

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3][4][5][6] Its utility in drug design stems from three core characteristics:

-

H-Bonding Capability: The nitrogen atom serves as a hydrogen bond acceptor (

hybridized), while the oxygen contributes to the ring's aromaticity and dipole moment. -

Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (e.g., in glutamate agonists like AMPA), offering improved blood-brain barrier (BBB) permeability.

-

Metabolic Stability vs. Lability: While generally stable, the N–O bond can be cleaved under specific reducing conditions (metabolic ring opening), a feature utilized in prodrugs like Leflunomide .

Structure-Activity Relationship (SAR) Map

The biological activity of isoxazoles is heavily dictated by substitution patterns at positions 3, 4, and 5.

Figure 1: Strategic substitution points on the isoxazole ring for optimizing pharmacodynamics and pharmacokinetics.

Synthesis Strategy: The Regioselective [3+2] Cycloaddition

The most robust method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7] A critical challenge in this pathway is regioselectivity (3,5-disubstituted vs. 3,4-disubstituted products).

Mechanistic Pathway

The reaction proceeds via a concerted but asynchronous mechanism. The use of Copper(I) catalysis (similar to CuAAC click chemistry) or specific base-mediated conditions allows for the selective formation of 3,5-disubstituted isoxazoles .

Figure 2: Workflow for the regioselective synthesis of 3,5-disubstituted isoxazoles via in situ nitrile oxide generation.

Experimental Protocol: Synthesis of 3,5-Diaryl Isoxazoles

Objective: Synthesis of a library of 3,5-disubstituted isoxazoles for antimicrobial screening. This protocol avoids the isolation of unstable nitrile oxides by generating them in situ.

Reagents:

-

Aryl aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

N-Chlorosuccinimide (NCS) (1.2 eq)

-

Terminal alkyne (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Solvent: DMF or DCM/Water biphasic system.

Step-by-Step Methodology:

-

Oxime Formation: Dissolve aryl aldehyde in ethanol/water (1:1). Add

and -

Chlorination (The "Self-Validating" Step): Dissolve aldoxime in DMF. Add NCS portion-wise at 0°C.

-

Validation: The reaction is exothermic. Monitor by TLC until the starting oxime disappears. This ensures conversion to hydroximoyl chloride.[2]

-

-

Cycloaddition: Add the terminal alkyne to the reaction vessel.

-

Dipole Generation: Add

dropwise over 30 minutes.-

Causality: Slow addition prevents dimerization of the nitrile oxide (forming furoxan byproducts) and favors reaction with the alkyne.

-

-

Workup: Pour into ice water, extract with diethyl ether, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Therapeutic Applications & Data Analysis

FDA-Approved Isoxazole Drugs

The success of the isoxazole scaffold is validated by its presence in major commercial drugs.

| Drug Name | Therapeutic Area | Target Mechanism | Isoxazole Role |

| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor | Bioisostere for PABA ring |

| Leflunomide | Antirheumatic | DHODH inhibitor | Prodrug (ring opens to active metabolite) |

| Zonisamide | Anticonvulsant | Na+/Ca2+ channel blocker | Benzisoxazole core stabilizes binding |

| Isocarboxazid | Antidepressant | MAO inhibitor | Covalent binding to enzyme |

| Cloxacillin | Antibacterial | PBP inhibitor (Beta-lactamase resistant) | Steric shield for beta-lactam ring |

Oncology: Kinase Inhibition

Recent research focuses on isoxazoles as ATP-competitive inhibitors. The nitrogen of the isoxazole ring often forms a critical hydrogen bond with the hinge region of kinases (e.g., VEGFR, EGFR).

Case Data (Hypothetical Optimization):

-

Compound A (Unsubstituted):

-

Compound B (3-Amino substituted):

(Added H-bond donor) -

Compound C (3-Amide, 5-Aryl substituted):

(Optimized hydrophobic fit)

Future Perspectives: Covalent Inhibition & PROTACs

The field is moving toward Targeted Protein Degradation (PROTACs) . Isoxazole derivatives are being explored as warheads for E3 ligase ligands (e.g., Cereblon binders) due to their ability to adopt specific vector orientations.

Furthermore, electrophilic isoxazoles (e.g., 4-cyanoisoxazoles) are emerging as reversible covalent inhibitors, targeting non-catalytic cysteines to improve selectivity profiles in "undruggable" targets.

References

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Int. J. Mol.[5] Sci. 2025.[2][4][5][6] Link

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2025.[2][4][5][6] Link

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein J. Org.[8] Chem. 2022.[3][9][10][11] Link

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med.[12] Chem. 2024.[3][5][13][14] Link

-

Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chem. Eng. 2015. Link

-

From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. J. Med. Chem. 2018.[11][15] Link

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. espublisher.com [espublisher.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to 3-(3-methylisoxazol-4-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 3-(3-methylisoxazol-4-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections will detail a proposed synthetic route, physicochemical properties, and a discussion of its potential as a scaffold in drug discovery, grounded in established chemical principles and analogous structures.

Introduction and Nomenclature

The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of clinically used drugs.[1] The specific substitution pattern and functional groups appended to this core dictate its biological activity. The compound of interest, 3-(3-methylisoxazol-4-yl)propanoic acid , presents a unique combination of a 3-methylisoxazole core and a propanoic acid side chain at the 4-position.

The nomenclature for this compound can sometimes be varied in literature and commercial listings. For clarity and adherence to IUPAC standards, the correct name is 3-(3-methylisoxazol-4-yl)propanoic acid . It is crucial to distinguish this molecule from structurally related but distinct compounds such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a well-known agonist for the AMPA receptor.[2][3]

Proposed Synthesis of 3-(3-methylisoxazol-4-yl)propanoic acid

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of 3-(3-methylisoxazol-4-yl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This step involves a classic cyclocondensation reaction.

-

To a stirred solution of ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.1 eq), add a catalytic amount of acetic anhydride.

-

Heat the mixture at 130-140 °C for 2 hours.

-

Cool the reaction mixture and add it to a solution of hydroxylamine hydrochloride (1.1 eq) in water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 3-methylisoxazole-4-carboxylate.

Causality: The reaction of a β-ketoester with an orthoformate generates an enol ether, which then undergoes cyclization with hydroxylamine to regioselectively form the 3-methylisoxazole-4-carboxylate isomer.[4]

Step 2: Reduction to 3-Methylisoxazole-4-carbaldehyde

-

Dissolve ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-methylisoxazole-4-carbaldehyde.

Causality: DIBAL-H is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the corresponding alcohol.

Step 3: Wittig Reaction to form Methyl 3-(3-methylisoxazol-4-yl)acrylate

-

To a solution of 3-methylisoxazole-4-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 3-(3-methylisoxazol-4-yl)acrylate.

Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphonium ylide, in this case, to extend the carbon chain by two carbons with an acrylate moiety.

Step 4 & 5: Catalytic Hydrogenation and Saponification

-

Dissolve methyl 3-(3-methylisoxazol-4-yl)acrylate (1.0 eq) in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate to obtain the crude methyl 3-(3-methylisoxazol-4-yl)propanoate.

-

Dissolve the crude ester in a mixture of THF and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, acidify the reaction mixture with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-methylisoxazol-4-yl)propanoic acid.

Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the acrylate without affecting the isoxazole ring. Subsequent saponification (base-catalyzed hydrolysis) of the ester yields the desired carboxylic acid upon acidification.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 3-(3-methylisoxazol-4-yl)propanoic acid.

| Property | Predicted Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| pKa | ~4.5 (for the carboxylic acid) |

| LogP | ~0.8 |

| Boiling Point | >300 °C (decomposes) |

| Melting Point | Not available |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Expected signals would include a singlet for the methyl group on the isoxazole ring (~2.3 ppm), two triplets for the two methylene groups of the propanoic acid chain (~2.6 and ~2.9 ppm), a singlet for the isoxazole ring proton (~8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Characteristic signals for the isoxazole ring carbons, the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid (~175 ppm) are expected.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching frequencies for the isoxazole ring.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 156.06.

Potential Applications in Drug Development

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5]

The presence of the propanoic acid side chain in 3-(3-methylisoxazol-4-yl)propanoic acid introduces a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. This makes it an interesting candidate for further investigation in several therapeutic areas.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other signaling molecules, one could hypothesize its potential interaction with pathways involved in inflammation or cell proliferation. For instance, as a carboxylic acid-containing small molecule, it could potentially modulate the activity of enzymes or receptors within inflammatory pathways.

Caption: Hypothetical inhibition of an inflammatory pathway by 3-(3-methylisoxazol-4-yl)propanoic acid.

Rationale for Drug Development Potential

-

Scaffold for Library Synthesis: The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amidation or esterification, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[5]

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester linkages, potentially improving metabolic stability and pharmacokinetic properties.

-

Potential as an Anti-inflammatory Agent: The structural motif of an aromatic or heteroaromatic ring linked to a propanoic acid is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into its potential cyclooxygenase (COX) inhibitory activity could be warranted.

Conclusion

3-(3-methylisoxazol-4-yl)propanoic acid represents a promising, albeit underexplored, chemical entity. This guide has provided a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The potential of this molecule as a scaffold for the development of new therapeutic agents is significant, particularly in the context of anti-inflammatory and antibacterial drug discovery. Further experimental validation of the proposed synthesis and biological evaluation are necessary to fully elucidate the therapeutic potential of this and related compounds.

References

-

PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. AMPA. Available at: [Link].

- Vaickelionienė, R., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4), 515-521.

-

Mickevičius, V., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4). Available at: [Link].

Sources

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. 3-Methyl-4-nitroisoxazole-5-carbaldehyde|CAS 6436-64-2 [benchchem.com]

- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [smolecule.com]

- 5. cct2021.ftmc.lt [cct2021.ftmc.lt]

Methodological & Application

Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid from ethyl acetoacetate

Application Note & Protocol

Topic: Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid from Ethyl Acetoacetate

Audience: Researchers, scientists, and drug development professionals

A Strategic Multi-Step Synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic Acid: From Bulk Starting Material to a Valuable Heterocyclic Building Block

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] This application note details a robust and logical multi-step synthetic pathway to 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, a valuable bifunctional building block for drug discovery, commencing from the readily available and economical starting material, ethyl acetoacetate. The presented strategy circumvents the common formation of isoxazol-5-one byproducts by first constructing a strategically functionalized isoxazole core, followed by a classical side-chain homologation sequence. Each stage of the synthesis is explained with mechanistic rationale, providing a comprehensive guide for researchers in synthetic and medicinal chemistry.

Introduction and Synthetic Strategy

Isoxazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific target of this guide, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid, incorporates both the stable 3-methylisoxazole core and a propanoic acid side chain at the 4-position, making it an ideal connector or pharmacophore element in the design of novel therapeutics.

A direct one-pot synthesis from ethyl acetoacetate is challenging due to regioselectivity issues and the propensity to form 4-substituted-isoxazol-5(4H)-one derivatives.[3][4] Our strategy, therefore, relies on a more controlled, linear synthesis that offers high purity and predictable outcomes. The overall workflow is depicted below.

The synthesis begins by forming a stable, correctly substituted isoxazole intermediate, Ethyl 3-methylisoxazole-4-carboxylate. This key intermediate is then subjected to a series of classical, high-yielding transformations to elongate the side chain by one carbon atom via an Arndt-Eistert homologation, ultimately yielding the target acid.

Figure 1: Overall synthetic workflow from ethyl acetoacetate to the target propanoic acid derivative.

Experimental Protocols & Scientific Rationale

Causality and Rationale: The direct reaction of ethyl acetoacetate with hydroxylamine predominantly yields 3-methylisoxazol-5(4H)-one.[5] To achieve the desired 3,4-substituted aromatic isoxazole, the ethyl acetoacetate must first be modified. By reacting it with triethyl orthoformate, we form ethyl 2-(ethoxymethylene)acetoacetate. This intermediate has a defined enol ether that directs the cyclization with hydroxylamine to selectively form the ethyl 3-methylisoxazole-4-carboxylate, preventing the formation of the undesired isoxazolone isomer.

Protocol 1.1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

-

Step A: Formylation. In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to 120-130 °C for 2-3 hours. Ethanol will co-distill with ethyl acetate, which can be monitored.

-

After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool. Remove the remaining volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)acetoacetate, which can often be used without further purification.

-

Step B: Cyclization. Dissolve hydroxylamine hydrochloride (1.1 eq) in water or ethanol. Carefully add a base such as sodium acetate or sodium hydroxide (1.1 eq) at 0-5 °C to generate free hydroxylamine in situ.

-

Add the crude ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the hydroxylamine solution, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-methylisoxazole-4-carboxylate.

| Reagent | Molar Eq. | Purpose |

| Ethyl Acetoacetate | 1.0 | Starting Material |

| Triethyl Orthoformate | 1.2 | Formylating Agent |

| Acetic Anhydride | 1.5 | Water Scavenger |

| Hydroxylamine HCl | 1.1 | Nitrogen Source for Ring |

| Sodium Acetate | 1.1 | Base to free Hydroxylamine |

Table 1: Reagents for the synthesis of the key isoxazole intermediate.

Rationale: With the stable isoxazole core established, the C4-ester group serves as a handle for elaboration. A classical homologation approach requires converting the ester into a carboxylic acid with one additional methylene group. This is achieved through a reliable four-step sequence: reduction, halogenation, cyanation, and hydrolysis.

Figure 2: Workflow for converting the C4-ester to a C4-acetic acid side chain.

Protocol 2.1: Reduction to (3-Methylisoxazol-4-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.0-1.5 eq) in anhydrous THF or diethyl ether in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Dissolve ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the desired alcohol, which is often pure enough for the next step.

Protocol 2.2: Halogenation to 4-(Chloromethyl)-3-methylisoxazole

-

In a flask under an inert atmosphere, dissolve (3-Methylisoxazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane or toluene.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

-

Stir the reaction at room temperature for 1-3 hours.

-

Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude chloride is often used immediately in the next step due to its potential lachrymatory nature.

Protocol 2.3: Synthesis of (3-Methylisoxazol-4-yl)acetic Acid

-

Cyanation: Dissolve sodium cyanide (NaCN, 1.2 eq) in DMSO or aqueous ethanol. (CAUTION: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood).

-

Add the crude 4-(chloromethyl)-3-methylisoxazole (1.0 eq) to the cyanide solution and heat the mixture to 50-70 °C for several hours.

-

Hydrolysis: Once the cyanation is complete, the reaction mixture can be directly prepared for hydrolysis. Add concentrated aqueous HCl or H₂SO₄ and heat to reflux (approx. 100-110 °C) for 6-12 hours.[6]

-

Cool the reaction mixture and adjust the pH to 2-3 with a strong base (e.g., NaOH).

-

Extract the product with ethyl acetate. Dry the organic layers and concentrate to yield the crude (3-methylisoxazol-4-yl)acetic acid. Purify by recrystallization or column chromatography.

Rationale: The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of a carboxylic acid.[6] It proceeds via a Wolff rearrangement of a diazoketone intermediate. To improve safety and ease of handling, the rearrangement is conducted in ethanol to produce the ethyl ester of the target acid, which is then saponified in a final, clean step.

Protocol 3.1: Synthesis of Ethyl 3-(3-Methyl-1,2-oxazol-4-yl)propanoate

-

Acid Chloride Formation: Gently reflux a solution of (3-methylisoxazol-4-yl)acetic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) for 1-2 hours. Remove the excess SOCl₂ under vacuum to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool to 0 °C. Add a solution of diazomethane in ether dropwise until a faint yellow color persists. (CAUTION: Diazomethane is explosive and toxic. This should only be performed by trained personnel using appropriate safety equipment).

-

Stir at 0 °C for 1 hour, then carefully purge the excess diazomethane with a stream of nitrogen.

-

Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) or other silver catalyst in anhydrous ethanol. Heat to 50-60 °C.

-

Add the diazoketone solution dropwise to the heated ethanol solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, reflux for an additional 30 minutes.

-

Cool the mixture, filter off the catalyst, and concentrate the filtrate. The residue can be purified by column chromatography to yield the ethyl ester of the target acid.

Protocol 3.2: Saponification to the Final Product

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete by TLC.[7][8]

-

Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

-

Wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will often precipitate.

-

Collect the solid by filtration or extract with ethyl acetate. Dry and concentrate to yield the final product, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid.[9]

| Step | Key Transformation | Typical Yield Range |

| Part 1 | Isoxazole Formation | 60-75% |

| Part 2 | Acetic Acid Formation | 50-65% (over 4 steps) |

| Part 3 | Homologation & Saponification | 55-70% (over 2 steps) |

Table 2: Expected yields for the synthetic sequence.

Conclusion

This application note provides a comprehensive and logically structured pathway for the synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid from ethyl acetoacetate. By employing a sequence of well-understood and reliable chemical transformations, this guide enables the reproducible production of a high-value heterocyclic building block suitable for applications in pharmaceutical research and development. The emphasis on mechanistic rationale provides researchers with the necessary insights to adapt and troubleshoot the synthesis for their specific needs.

References

- BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.

- Journal For Basic Sciences. (n.d.). An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst.

- Cocivera, M., Effio, A., Chen, H. E., & Vaish, S. (n.d.). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society.

- (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions.

- (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.

- (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.

- (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications.

- (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Heteroletters, 3(3), 359-369.

- (2016, May 18). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed. Organic Chemistry Research.

- Wikipedia. (n.d.). Knoevenagel condensation.

- (2015, May 14). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.

- (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone - WordPress.com.

- (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.

- (2025, January 22). Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condensation. PMC.

- (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.

- Quora. (2023, November 11). How will you synthesize propanoic acid from acetic acid?.

- (2017, April 10). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). 3-Methylisoxazole-4-carboxylic acid.

- (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.

- Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. orgchemres.org [orgchemres.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. portal.amelica.org [portal.amelica.org]

- 8. reddit.com [reddit.com]

- 9. 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 [sigmaaldrich.com]

Application Note: Strategic Esterification of Isoxazole-Propanoic Acids

Abstract & Scope

This technical guide outlines the optimized protocols for the esterification of isoxazole-3-propanoic acids (and their 5-substituted analogs). These scaffolds are critical pharmacophores in medicinal chemistry, particularly as bioisosteres for glutamate receptor agonists (e.g., AMPA/kainate analogs). Unlike simple aliphatic acids, the isoxazole ring introduces specific stability constraints—most notably sensitivity to reductive cleavage (N-O bond) and base-mediated ring opening. This guide prioritizes acid-mediated pathways to ensure ring integrity while maximizing yield.

Strategic Considerations: The Isoxazole Challenge

Before initiating synthesis, researchers must understand the "Stability-Reactivity" profile of the isoxazole ring.[1]

Stability Profile

-

Acid Stability: High. The isoxazole ring is generally stable to mineral acids (HCl, H₂SO₄) and Lewis acids, making acid-catalyzed esterification the preferred route.

-

Base Sensitivity: Moderate to Low. Strong bases (e.g., NaOH, alkoxides) at high temperatures can trigger ring opening to form nitriles or enamino-ketones.

-

Reductive Instability: High. The N-O bond is the "Achilles' heel."[1] Avoid catalytic hydrogenation (H₂/Pd) or strong hydride reducing agents, which cleave the ring to form

-amino enones [1].

Reaction Pathway Selection

Use the following decision matrix to select the appropriate protocol for your substrate.

Figure 1: Decision matrix for selecting the optimal esterification strategy based on substrate complexity and scale.

Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification

Best for: Methyl/Ethyl esters, high conversion, small-to-medium scale. Mechanism: Formation of a reactive acyl chloride intermediate in situ, followed by alcoholysis. The HCl byproduct acts as an autocatalyst.

Reagents & Equipment

-

Substrate: 3-(5-methylisoxazol-3-yl)propanoic acid (or analog).

-

Reagent: Thionyl Chloride (SOCl₂), Reagent Grade (>99%).

-

Solvent/Reactant: Anhydrous Alcohol (Methanol or Ethanol).

-

Equipment: 2-neck Round Bottom Flask (RBF), Reflux condenser, Drying tube (CaCl₂) or N₂ line, Ice bath.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (to exclude atmospheric moisture).

-

Solvation: Charge the flask with the isoxazole propanoic acid (1.0 equiv). Add anhydrous alcohol (0.5 M concentration relative to acid).

-

Note: The alcohol acts as both solvent and reactant.

-

-

Activation (Exothermic): Cool the solution to 0°C using an ice bath. Add Thionyl Chloride (1.5 – 2.0 equiv) dropwise over 15–20 minutes.

-

Critical: Evolution of SO₂ and HCl gas will occur. Ensure proper venting. The low temperature prevents thermal degradation of the isoxazole during the initial exotherm.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

-

Option: For sterically hindered alcohols, heat to reflux (60–65°C) for 2–4 hours. For Methanol/Ethanol, stirring at RT for 12 hours is often sufficient [2].

-

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The carboxylic acid spot (baseline or streaking) should disappear, replaced by a higher R_f ester spot.

-

Visualization: Isoxazoles are UV active (254 nm).

-

-

Workup (Neutralization):

-

Concentrate the reaction mixture in vacuo to remove excess alcohol and SOCl₂.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash carefully with saturated NaHCO₃ (aqueous). Caution: CO₂ evolution.

-

Wash with Brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography.

Protocol B: Fisher Esterification (Azeotropic Distillation)

Best for: Large scale (>50g), cost-efficiency, non-volatile alcohols.

Reagents & Equipment[2]

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 – 0.1 equiv) or conc. H₂SO₄.[2][3][4]

-

Solvent: Toluene or Benzene (for azeotrope).

-

Equipment: Dean-Stark trap apparatus.

Step-by-Step Procedure

-

Charge: In an RBF, combine the isoxazole acid (1.0 equiv), Alcohol (1.5 – 3.0 equiv), and pTsOH (0.1 equiv).

-

Solvent: Add Toluene (approx. 0.3 M concentration).

-

Reflux: Attach the Dean-Stark trap and condenser. Heat to vigorous reflux.

-

Water Removal: Monitor the collection of water in the trap. Continue reflux until water evolution ceases (typically 4–12 hours) [3].

-

Workup: Cool to RT. Wash the organic phase with sat.[2] NaHCO₃, then Brine. Dry (MgSO₄) and concentrate.

Analytical Quality Control (QC)

Verify the integrity of the isoxazole ring post-esterification using ¹H NMR.

| Feature | Chemical Shift (δ ppm) | Diagnostic Change |

| Isoxazole Ring Proton (C4-H) | ~6.0 – 6.5 ppm (s) | Must remain a sharp singlet. Loss indicates ring degradation. |

| Propanoic | ~2.6 – 2.8 ppm (t) | Shifts slightly upfield in ester vs. acid. |

| Ester Alkyl Group | ~3.6 ppm (s, OMe) or ~4.1 ppm (q, OEt) | Appearance confirms ester formation. |

Table 1: Key NMR diagnostics for Isoxazole-3-propanoic acid esters (in CDCl₃).

Mechanistic Insight & Troubleshooting

The following diagram illustrates the SOCl₂ activation pathway. Note that the isoxazole nitrogen (sp² hybridized) is weakly basic and does not compete significantly with the carboxylate oxygen for the electrophile under these conditions.

Figure 2: Mechanistic flow of Thionyl Chloride activation. The isoxazole ring remains spectator to the acyl substitution.

Troubleshooting Guide

-

Low Yield: Check the quality of SOCl₂. If it is yellow/orange, distill it before use or use fresh reagent.

-

Ring Opening: If NMR shows complex multiplets in the alkene region (5.0–6.0 ppm) instead of a sharp isoxazole singlet, the ring has opened. This usually occurs if the workup was too basic (pH > 10) or if the reaction temperature was uncontrolled.

-

Side Reaction (N-Alkylation): Rare under acidic conditions. If observed, switch to the bulky coupling reagent method (Method C).

References

-

Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[5] Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[6][7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchtrend.net [researchtrend.net]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 3-Methylisoxazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals.[1][2][3] Traditional synthetic routes, however, often involve hazardous solvents, harsh conditions, and significant waste generation. This guide presents detailed application notes and validated protocols for the green synthesis of 3-methylisoxazole derivatives, focusing on methods that prioritize environmental sustainability, operational simplicity, and energy efficiency. We will explore ultrasound and microwave-assisted reactions, the use of benign aqueous media, and the application of novel, recyclable, and bio-based catalysts. These protocols are designed to be readily adaptable in research and development settings, facilitating the cleaner production of these vital heterocyclic compounds.

Section 1: The Core Reaction - A Green Foundation

The predominant strategy for synthesizing the 3-methylisoxazole core, specifically 4-arylmethylene-isoxazol-5(4H)-ones, is a one-pot, three-component reaction (MCR). This approach is inherently aligned with green chemistry principles due to its high atom economy and procedural efficiency, combining multiple steps into a single operation.[2][4] The reaction typically involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

The general reaction scheme serves as the foundation for the various green methodologies detailed in this guide. The primary differentiation between protocols lies in the choice of catalyst, solvent, and energy source used to drive the reaction toward high yields efficiently and sustainably.

Visualizing the Core Synthetic Pathway

Caption: General workflow for the one-pot synthesis of 3-methylisoxazole derivatives.

Section 2: Application Note on Energy-Efficient Synthesis

The introduction of alternative energy sources like ultrasound and microwave irradiation represents a significant advancement in green organic synthesis. These techniques dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles by minimizing thermal degradation and side reactions.[1][5]

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes acoustic cavitation—the formation and collapse of microscopic bubbles—to create localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates chemical reactions.[1][2] This method is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures in environmentally benign solvents like water.

Protocol 1: Vitamin B1-Catalyzed Synthesis in Water under Ultrasound

This protocol leverages a biocompatible catalyst (Vitamin B1) in deionized water, eliminating the need for organic solvents and strong acids or bases.[1][2][3]

-

Materials:

-

Aromatic Aldehyde (e.g., 2-Methoxybenzaldehyde)

-

Ethyl Acetoacetate

-

Hydroxylamine Hydrochloride

-

Vitamin B1 (Thiamine Hydrochloride)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ultrasonic Bath (e.g., 40 kHz, 300 W)

-

-

Step-by-Step Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol).

-

Add 10 mL of deionized water to the flask.

-

Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is level with the water in the bath.

-

Irradiate the mixture with ultrasound at approximately 20-50°C for 30-45 minutes.[1][2][3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product will typically precipitate from the aqueous solution.

-

Collect the solid product via vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

-

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions through efficient dielectric heating, which directly couples with polar molecules in the reaction mixture. This leads to rapid temperature increases and significantly reduced reaction times, often from hours to mere minutes.[5][6][7]

Protocol 2: Solvent-Free Synthesis of Isoxazole Schiff Bases

This method synthesizes 3-amino-5-methyl isoxazole Schiff bases, demonstrating the power of microwave assistance in a solvent-free context, which further enhances its green credentials.[6]

-

Materials:

-

3-amino-5-methyl isoxazole

-

Substituted Salicylaldehyde

-

Domestic Microwave Oven (e.g., 1300W)

-

-

Step-by-Step Procedure:

-

In a microwave-safe vessel, mix 3-amino-5-methyl isoxazole (0.01 mol) and the desired substituted salicylaldehyde (0.01 mol).

-

Place the unsealed vessel in the center of the microwave oven.

-

Irradiate the mixture for 30-60 seconds at a power of 540-900W.[6][8] The short reaction time is a key advantage.

-

Monitor the reaction's completion by TLC.

-

After cooling, the solid product is formed.

-

Recrystallize the crude product from a suitable solvent like ethanol to achieve high purity.

-

Data Summary: Energy-Efficient Methods vs. Conventional Heating

| Synthesis Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Ultrasound | Vitamin B1 | Water | 30 min | 92% | [1] |

| Conventional Stirring | Vitamin B1 | Water | 5 hours | 75% | [1] |

| Microwave | None | None | 30 sec | 90-95% | [6] |

| Conventional Reflux | None | Ethanol | 3 hours | 70-81% | [6] |

Section 3: Application Note on Green Catalytic Systems

The ideal catalyst in green chemistry is non-toxic, efficient in small quantities, easily separable from the product, and recyclable. This section explores catalysts derived from renewable resources and robust heterogeneous nanocatalysts that align with these principles.

Visualizing Green Synthesis Approaches

Caption: Overview of different green chemistry strategies for 3-methylisoxazole synthesis.

Agro-Waste Derived Catalysts

Utilizing waste from agriculture as a catalyst source is a prime example of circular green chemistry. This approach adds value to waste streams and provides inexpensive, renewable catalytic materials.

Protocol 3: WEOFPA/Glycerol-Catalyzed Synthesis

This protocol uses a Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst and glycerol as a green, biodegradable solvent.[4][9]

-

Materials:

-

Aromatic Aldehyde

-

Ethyl Acetoacetate

-

Hydroxylamine Hydrochloride

-

WEOFPA/Glycerol medium (prepared from orange peel waste)

-

Oil Bath

-

-

Step-by-Step Procedure:

-

Prepare the WEOFPA/glycerol catalyst medium as described in the source literature.[4]

-

In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).

-

Add the WEOFPA/glycerol medium.

-

Heat the mixture in an oil bath at 60°C with stirring.

-

The reaction is typically complete within 45-60 minutes, with yields reported between 86-92%.[4][9]

-

After cooling, the product can be isolated via standard work-up procedures.

-

Heterogeneous Nanocatalysts

Nanocatalysts offer a high surface-area-to-volume ratio, leading to excellent catalytic activity. Their solid nature makes them easily recoverable through simple filtration, allowing for multiple reuse cycles and minimizing contamination of the final product.[10][11]

Protocol 4: Solvent-Free Synthesis Using Recyclable Nano-Titania (TiO₂)

This method is designed for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles and demonstrates a completely solvent-free reaction using a recyclable solid catalyst.[10][11]

-

Materials:

-

Aldehyde

-

3,5-dimethyl-4-nitroisoxazole

-

Nano-titania (TiO₂) powder (20 mol%)

-

-

Step-by-Step Procedure:

-

In a reaction vessel, mix the aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol).

-

Add nano-titania (20 mol%) to the mixture.

-

Heat the solvent-free mixture at 90°C with stirring for approximately 90 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

The catalyst can be recovered by filtration after dissolving the residue in a suitable organic solvent. The product is then isolated from the filtrate.

-

The recovered TiO₂ catalyst can be washed, dried, and reused for subsequent reactions with minimal loss of activity.[10]

-

Data Summary: Green Catalyst Performance and Reusability

| Catalyst | Conditions | Initial Yield (%) | Yield after 4th Cycle (%) | Key Advantage | Reference |

| WEOFPA/Glycerol | 60°C, 45-60 min | 86-92% | Not Reported | Agro-waste utilization | [4] |

| **Nano-Titania (TiO₂) ** | 90°C, 90 min, Solvent-Free | ~92% | ~90% | High reusability, solvent-free | [10] |

| NH₂-MMT Nanoclay | Ultrasound, 25 min | 96% | Not Reported | Rapid, high yield | [12] |

Conclusion

The transition to green synthetic methods for 3-methylisoxazole and its derivatives is not only feasible but also highly advantageous. The protocols outlined in this guide demonstrate that the use of ultrasound, microwave irradiation, green solvents like water and glycerol, and innovative catalysts can lead to significant improvements in efficiency, safety, and environmental impact. By reducing reaction times from hours to minutes, eliminating hazardous organic solvents, and enabling catalyst recycling, these methods offer robust and scalable solutions for academic and industrial laboratories. Adopting these green chemistry principles is crucial for the sustainable development of future pharmaceuticals and fine chemicals.[1]

References

-

Nongrum, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]

-

Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research. [Link]

-

Kiyani, H., & Ghorbani, F. (2016). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Research on Chemical Intermediates. [Link]

-

Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Academia.edu. [Link]

-

Nongrum, R., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Publishing. [Link]

-

Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay. Academia.edu. [Link]

-

Pawar, S. S., & Shankarwar, S. G. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]

-

Dwivedi, K., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences. [Link]

-

Gao, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

-

Gao, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]

-

Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]

-

Huma, A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. [Link]

-

Safari, J., Garak, M. A., & Zarnegar, Z. (2018). One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. ResearchGate. [Link]

-

Gao, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

-

Kumar, K. S., et al. (2011). MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. TSI Journals. [Link]

-

Davoodnia, A., et al. (2011). One-pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones Catalyzed by Sodium Benzoate in Aqueous Media: A Green Chemistry Strategy. Semantic Scholar. [Link]

-

Kumar, K. S., et al. (2011). Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases. TSI Journals. [Link]

-

Khobragade, P. J. (2019). Review on Green synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous medium. JETIR. [Link]

-

Ghevade, S. S., et al. (2023). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Link]

-

Fathima, A., et al. (2019). Solvent Free Synthesis of (E)-4-Benzylidene-3-Methylisoxazol-5(4H)-Ones and their Cytotoxic Screening against MCF7 Cell Line. ResearchGate. [Link]

-

Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society. [Link]

-

Dwivedi, K., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. ResearchGate. [Link]

-

Reddy, P. S. N., et al. (2001). Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. ResearchGate. [Link]

-

Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. [Link]

-

Vane, V., et al. (2024). Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. Arkivoc. [Link]

-

Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Sonochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones by amine-modified montmorillonite nanoclay [academia.edu]

Application Note: Characterization of 3-(3-Methylisoxazol-4-yl)propanoic Acid (MIPA) as a GABA Analog

[1]

Introduction & Pharmacological Rationale[1][2][3][4][5]

The development of GABAergic ligands often relies on bioisosterism to improve the pharmacokinetic properties of

3-(3-Methylisoxazol-4-yl)propanoic acid (MIPA) presents a unique structural profile:

-

Acidic Moiety: The propanoic acid tail mimics the carboxylate of GABA, ensuring interaction with the arginine residues (e.g., Arg66) in the receptor binding pocket.[1]

-

Isoxazole Core: The 3-methylisoxazole ring acts as a lipophilic bioisostere, potentially mimicking the alkyl chain or the distal amine environment of GABA, depending on binding orientation.[1] Unlike muscimol, where the ring mimics the carboxylate, MIPA retains a flexible carboxyl tail, suggesting a distinct binding mode—potentially targeting GABA_B receptors or GABA Transporters (GAT) where lipophilic bulk is better tolerated.[1]

This guide outlines the critical workflow to classify MIPA’s activity: Agonist vs. Antagonist , Selectivity (GABA_A vs. GABA_B) , and Blood-Brain Barrier (BBB) Permeability .[1]

Experimental Workflow Overview

The following diagram illustrates the logical progression from chemical validation to functional profiling.

Figure 1: Critical path for the pharmacological characterization of novel isoxazole-based GABA analogs.

Protocol 1: Radioligand Binding Assay (Affinity Profiling)[1]

Objective: Determine the affinity constant (

Materials

-

Membrane Prep: Rat synaptic membranes (cortex/cerebellum) or HEK293T cells overexpressing human GABA_A (

) or GABA_B ( -

Radioligands:

-

Buffer: 50 mM Tris-Citrate, pH 7.4.

Step-by-Step Methodology

-

Preparation: Thaw membrane aliquots and resuspend in Tris-Citrate buffer.

-

Incubation:

-

Equilibrium: Incubate at 4°C for 60 mins (GABA_A) or 25°C for 45 mins (GABA_B).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

.[1]

Success Criteria:

Protocol 2: Functional Electrophysiology (Patch Clamp)

Objective: Determine if MIPA acts as an agonist, antagonist, or allosteric modulator.[1]

Rationale: Binding does not equal activation.[1] We measure chloride (

Experimental Setup

-

Cell Line: HEK293T stably expressing human recombinant GABA_A (

).[1] -

Rig: Axon MultiClamp 700B Amplifier, Digidata 1550B.

-

Solutions:

Protocol Steps

-

Giga-seal Formation: Establish a seal (>1 G

) and break into whole-cell mode.[1] Clamp voltage at -60 mV. -

Control Application: Apply 10

M GABA for 2 seconds using a fast-perfusion system (e.g., Dynaflow). Record peak current ( -

Test Application (Agonism): Apply 100

M MIPA alone.-

Result A: Inward current detected

Agonist .[1] -

Result B: No current

Proceed to Antagonism test.

-

-

Test Application (Antagonism): Co-apply 10

M GABA + 100-

Result: If

, MIPA is an Antagonist .[1]

-

-

Dose-Response: If active, perform cumulative dosing to determine

or

Protocol 3: BBB Permeability (PAMPA-BBB)[1]

Objective: Assess if MIPA can cross the Blood-Brain Barrier. Rationale: As a zwitterionic or acidic molecule, MIPA's polarity may hinder CNS entry.[1] The isoxazole ring improves lipophilicity compared to a straight chain, but verification is mandatory.[1]

Methodology

-

System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[1]

-

Donor Well: PBS (pH 7.4) + MIPA (100

M).[1] -

Acceptor Well: PBS (pH 7.4).

-

Membrane: PVDF filter coated with 4

L of 20 mg/mL brain lipid in dodecane.[1] -

Incubation: 18 hours at room temperature in a humidity chamber.

-

Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

-

Calculation: Determine Effective Permeability (

).

Data Interpretation Table:

| Permeability ( | Classification | Action Item |

| > 4.0 | High CNS Permeability | Proceed to in vivo behavioral studies. |

| 2.0 - 4.0 | Moderate | Potential efficacy; check active transport (LAT1).[1] |

| < 2.0 | Low | Prodrug strategy required (e.g., esterification of propanoic acid).[1] |

Mechanistic Visualization

The following diagram details the potential synaptic mechanisms of MIPA based on its structural homology.

Figure 2: Potential sites of action for MIPA at the GABAergic synapse.[1] The compound may act orthosterically at receptors or competitively at the transporter.[1]

References

-

Krogsgaard-Larsen, P., et al. (2002).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic."[1] Biochemical Pharmacology. Link

-

Frølund, B., et al. (2002).[1] "4-Substituted Analogues of GABA-A Agonist Muscimol: Synthesis and Pharmacology." Journal of Medicinal Chemistry. Link[1]

-

Chebib, M., & Johnston, G. A. (1999).[1] "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology. Link

-

Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Isoxazole-Based Bromodomain Inhibitors

Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of isoxazole-based inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. The isoxazole scaffold has emerged as a highly effective acetyl-lysine (KAc) mimetic, forming the basis for numerous potent and selective BET inhibitors.[1][2][3] This guide is designed for researchers in medicinal chemistry, chemical biology, and drug discovery, offering detailed protocols from initial chemical synthesis to cellular activity assessment. We delve into the rationale behind methodological choices, providing insights grounded in established chemical and biological principles to ensure robust and reproducible outcomes.

Introduction: Targeting Epigenetic Readers

Epigenetic regulation is a cornerstone of gene expression control. "Reader" proteins, which recognize specific post-translational modifications on histones, are critical components of this machinery. The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are prominent epigenetic readers that contain two conserved N-terminal bromodomains, BD1 and BD2.[1] These bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, tethering transcriptional machinery to chromatin and activating gene expression.[4][5][6]

The dysregulation of BET protein function, particularly BRD4, is strongly implicated in the pathology of various diseases, most notably cancer.[6][7] BRD4 is known to regulate the transcription of key oncogenes, including MYC.[8] Consequently, small molecule inhibitors that block the interaction between BET bromodomains and acetylated histones have become a major focus of therapeutic development.[9] These inhibitors competitively bind to the KAc-binding pocket of the bromodomain, displacing BET proteins from chromatin and leading to the suppression of target gene transcription.[4][7]

The 3,5-dimethylisoxazole moiety has been identified as a privileged structural motif in the design of BET inhibitors.[2][3] It acts as an excellent bioisostere for acetylated lysine, with the isoxazole oxygen and nitrogen atoms forming critical hydrogen bonds with conserved asparagine and water-mediated tyrosine residues within the bromodomain's hydrophobic pocket.[1] This guide details the complete workflow for developing a novel isoxazole-based BET inhibitor, from the chemical bench to the cell culture hood.

Part I: Chemical Synthesis and Characterization

The foundation of any small molecule drug discovery program is the robust synthesis and rigorous characterization of the compounds of interest. This section provides protocols for a modular synthesis of a representative isoxazole-based inhibitor.

Synthetic Strategy Overview

A common and efficient strategy for preparing these inhibitors involves a convergent synthesis. This typically includes:

-

Preparation of an isoxazole building block: Often a 3,5-disubstituted isoxazole bearing a reactive handle, such as a boronic acid or a halide, for subsequent coupling. The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a widely used and highly regioselective method for forming the isoxazole ring.[10][11][12]

-

Synthesis of a core scaffold: This is the part of the molecule that will be decorated with the isoxazole.

-

Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is used to connect the isoxazole building block to the core scaffold.[1]

Protocol 1: Synthesis of 4-bromo-3,5-dimethylisoxazole